molecular formula C14H21Cl B1584765 1-Chloro-8-phenyloctane CAS No. 61440-32-2

1-Chloro-8-phenyloctane

Cat. No.: B1584765
CAS No.: 61440-32-2
M. Wt: 224.77 g/mol
InChI Key: GVDYDOFBAKCSGC-UHFFFAOYSA-N
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Description

1-Chloro-8-phenyloctane is an organic compound with the molecular formula C14H21Cl It consists of a phenyl group attached to an octane chain, which is further substituted with a chlorine atom at the first carbon position

Scientific Research Applications

1-Chloro-8-phenyloctane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving membrane permeability and lipid interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-Chloro-8-phenyloctane is not specified in the search results. As a research chemical, its specific interactions may depend on the context of the experiment .

Safety and Hazards

In case of eye contact with 1-Chloro-8-phenyloctane, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention. Similarly, in case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention .

Future Directions

The future directions for the use of 1-Chloro-8-phenyloctane are not specified in the search results. As a research chemical, its future applications may depend on ongoing scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-8-phenyloctane can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 1-chlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-8-phenyloctane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 8-Phenyloctanol.

    Oxidation: Phenolic derivatives.

    Reduction: 1-Phenyloctane.

Comparison with Similar Compounds

    1-Chlorooctane: Similar in structure but lacks the phenyl group.

    8-Phenyloctanol: Similar but with a hydroxyl group instead of chlorine.

    1-Phenyloctane: Similar but without the chlorine atom.

Uniqueness: 1-Chloro-8-phenyloctane is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

8-chlorooctylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDYDOFBAKCSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302713
Record name 1-Chloro-8-phenyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61440-32-2
Record name Octane, 1-chloro-8-phenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-8-phenyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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